molecular formula C9H17N5 B6978439 5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole

Cat. No.: B6978439
M. Wt: 195.27 g/mol
InChI Key: DFCIOXGZLYGKGO-UHFFFAOYSA-N
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Description

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2-methylpropyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrazole moiety. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.

    Tetrazole Derivatives: Compounds such as 5-phenyl-2H-tetrazole and 5-methyl-2H-tetrazole share the tetrazole ring structure.

Uniqueness

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole is unique due to the combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-7(2)5-14-4-3-8(6-14)9-10-12-13-11-9/h7-8H,3-6H2,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCIOXGZLYGKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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